Cas no 350-90-3 (α-Fluorocinnamic Acid)

α-Fluorocinnamic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid,2-fluoro-3-phenyl-
- Alpha-Fluorocinnamic Acid
- α-FLUOROCINNAMIC ACID
- 2-Fluor-3-phenyl-propensaeure
- 2-fluoro-3-phenyl-2-propenoicaci
- 2-fluoro-3-phenyl-2-propenoicacid
- 2-Fluoro-3-phenylpropenoic acid
- A-FLUOROCINNAMIC ACID
- A-FLUOROCINNAMIC ACID CRYSTALLINE
- (2Z)-2-Fluoro-3-phenyl-2-propenoic acid
- .alpha.-Fluorocinnamic acid
- alpha-FLUORO CINNAMIC ACID
- (2Z)-2-fluoro-3-phenylprop-2-enoic acid
- EN300-376285
- A822528
- QONCEXMULRJPPY-VURMDHGXSA-
- 20397-61-9
- FGR8LT33FT
- Cinnamic acid, alpha-fluoro-
- (2Z)-2-Fluoro-3-phenylacrylic acid
- NSC-102780
- NS00041668
- 1-09-00-00237 (Beilstein Handbook Reference)
- Cinnamic acid, .alpha.-fluoro-
- MFCD00004222
- Z-2-fluoro-3-phenylpropenoic acid
- (Z)-2-Fluoro-3-phenylacrylic acid
- 2-Fluoro-3-phenyl-2-propenoic acid
- alpha-Fluorocinnamic acid, 98%
- (2Z)-2-Fluoro-3-phenyl-2-propenoic acid #
- NSC102780
- EINECS 206-508-0
- 2-fluoro-3-phenylacrylic acid
- 2-Propenoic acid, 2-fluoro-3-phenyl-, (2Z)-
- 350-90-3
- J-019864
- alpha -Fluorocinnamic acid
- BRN 2501318
- WLN: QVYFU1R
- NSC 102780
- 2-Propenoic acid, 2-fluoro-3-phenyl-
- UNII-FGR8LT33FT
- CHEMBL4064181
- InChI=1/C9H7FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6-
- trans-alpha-Fluorocinnamic acid
- AKOS005255389
- CS-0269704
- Q27454816
- (Z)-2-fluoro-3-phenylprop-2-enoic acid
- α-Fluorocinnamic Acid
-
- MDL: MFCD00004222
- インチ: InChI=1S/C9H7FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6+
- InChIKey: QONCEXMULRJPPY-VURMDHGXSA-N
- SMILES: F/C(=C/C1C=CC=CC=1)/C(O)=O
計算された属性
- 精确分子量: 166.04300
- 同位素质量: 166.04300762g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 37.3
じっけんとくせい
- Color/Form: ソリッド
- 密度みつど: 1.2247 (estimate)
- ゆうかいてん: 156-159 °C (lit.)
- Boiling Point: 290 °C(lit.)
- PSA: 37.30000
- LogP: 2.08160
- Solubility: 未確定
α-Fluorocinnamic Acid Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS号:GD9080000
-
危険物標識:
- Risk Phrases:R36/37/38
- 安全术语:S26;S37/39
α-Fluorocinnamic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F530520-100mg |
α-Fluorocinnamic Acid |
350-90-3 | 100mg |
$87.00 | 2023-05-18 | ||
TRC | F530520-50mg |
α-Fluorocinnamic Acid |
350-90-3 | 50mg |
$75.00 | 2023-05-18 | ||
TRC | F530520-10mg |
α-Fluorocinnamic Acid |
350-90-3 | 10mg |
$64.00 | 2023-05-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 163848-1G |
α-Fluorocinnamic Acid |
350-90-3 | 1g |
¥875.3 | 2023-12-10 | ||
abcr | AB103894-1g |
alpha-Fluorocinnamic acid, 97%; . |
350-90-3 | 97% | 1g |
€161.00 | 2024-04-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F169782-1g |
α-Fluorocinnamic Acid |
350-90-3 | 98% | 1g |
¥762.90 | 2023-09-02 | |
Cooke Chemical | S064378-1g |
α-Fluorocinnamic acid |
350-90-3 | 98% | 1g |
RMB 595.58 | 2025-02-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F169782-5g |
α-Fluorocinnamic Acid |
350-90-3 | 98% | 5g |
¥2884.90 | 2023-09-02 | |
Ambeed | A594995-5g |
2-Fluoro-3-phenylacrylic acid |
350-90-3 | 97% | 5g |
$399.0 | 2024-04-19 | |
abcr | AB103894-5g |
alpha-Fluorocinnamic acid, 97%; . |
350-90-3 | 97% | 5g |
€518.00 | 2024-04-17 |
α-Fluorocinnamic Acid 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
α-Fluorocinnamic Acidに関する追加情報
Comprehensive Guide to α-Fluorocinnamic Acid (CAS No. 350-90-3): Properties, Applications, and Research Insights
α-Fluorocinnamic Acid (CAS No. 350-90-3) is a fluorinated derivative of cinnamic acid, a compound widely studied in organic chemistry and pharmaceutical research. This fluorinated aromatic acid has garnered significant attention due to its unique chemical properties and potential applications in drug discovery, material science, and agrochemical development. The presence of a fluorine atom at the alpha position introduces distinct electronic and steric effects, making it a valuable building block for synthetic chemists.
The molecular structure of α-Fluorocinnamic Acid features a phenyl ring connected to an acrylic acid moiety with a fluorine substituent at the α-carbon. This configuration contributes to its enhanced metabolic stability compared to non-fluorinated analogs, a property highly sought after in medicinal chemistry. Researchers frequently explore its photophysical characteristics, particularly its fluorescence properties and potential as a molecular probe in biological systems.
In recent years, fluorinated organic compounds like α-Fluorocinnamic Acid have become increasingly important in addressing modern scientific challenges. The compound's ability to participate in click chemistry reactions and serve as a precursor for bioactive molecules aligns with current trends in sustainable chemistry and green synthesis. Its applications extend to the development of OLED materials, where fluorinated compounds often exhibit improved electron transport properties.
The synthesis of α-Fluorocinnamic Acid typically involves Knoevenagel condensation or Horner-Wadsworth-Emmons reactions using fluorinated precursors. These methods continue to be optimized as part of the growing interest in fluorine-containing pharmaceuticals, which represent about 20-30% of all newly approved drugs. The compound's crystal packing behavior and intermolecular interactions are also active areas of research, particularly in the field of crystal engineering.
From a biological perspective, α-Fluorocinnamic Acid derivatives have shown promise in various therapeutic areas. While the parent compound itself isn't typically used directly as a drug, its structural framework appears in several enzyme inhibitors and receptor modulators. The fluorine atom's ability to influence hydrogen bonding patterns and lipophilicity makes it particularly valuable in drug design strategies aiming to improve pharmacokinetic properties.
Environmental scientists have investigated the biodegradation pathways of α-Fluorocinnamic Acid as part of broader studies on fluorinated environmental contaminants. The persistence and transformation of such compounds in ecosystems remain important considerations in green chemistry initiatives. Recent advances in microbial degradation studies provide insights into how nature processes these synthetic molecules.
Analytical chemists frequently employ HPLC methods and mass spectrometry techniques to characterize α-Fluorocinnamic Acid and its derivatives. The compound's distinct UV absorption spectrum makes it particularly suitable for various spectroscopic analyses. These analytical approaches are crucial for quality control in research and industrial applications where precise characterization is essential.
Material science applications of α-Fluorocinnamic Acid include its use as a monomer for specialty polymers with enhanced thermal stability and chemical resistance. The fluorine incorporation often leads to materials with unique surface properties and dielectric characteristics, making them valuable for advanced technological applications. Researchers continue to explore its potential in creating smart materials responsive to environmental stimuli.
Safety considerations for handling α-Fluorocinnamic Acid follow standard laboratory protocols for organic acids. While not classified as highly hazardous, proper personal protective equipment should be used when working with this compound. Its material safety data sheet provides detailed information about storage conditions and handling procedures to ensure safe laboratory practices.
The commercial availability of α-Fluorocinnamic Acid from specialty chemical suppliers has increased in recent years, reflecting growing demand from both academic and industrial researchers. Pricing typically varies based on purity grades, with research-grade samples commanding premium prices for applications requiring high chemical purity. The compound's shelf life and stability under various storage conditions are frequently discussed in technical forums.
Future research directions for α-Fluorocinnamic Acid may explore its potential in catalysis, particularly in asymmetric synthesis where fluorinated compounds often serve as effective ligands or catalysts. The development of more sustainable synthetic routes using flow chemistry or photocatalysis represents another promising area of investigation. As fluorine chemistry continues to evolve, this compound will likely maintain its relevance in cutting-edge chemical research.
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